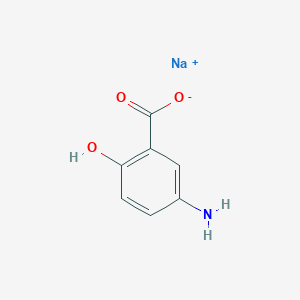

sodium;5-amino-2-hydroxybenzoate

Description

Sodium 5-amino-2-hydroxybenzoate (CAS 35589-28-7) is the sodium salt of 5-amino-2-hydroxybenzoic acid. Its molecular formula is C₇H₆NNaO₃, with a molecular weight of 175.12 g/mol . The compound is synthesized by neutralizing 5-amino-2-hydroxybenzoic acid (CAS 89-57-6) with sodium hydroxide. It is used in pharmaceutical research, particularly as a precursor for anti-HIV agents like lavendustin B derivatives . Its ionic nature confers high water solubility, making it suitable for formulations requiring bioavailability.

Properties

IUPAC Name |

sodium;5-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDRBBZJLVNKQS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The carboxylation of p-aminophenol (C₆H₇NO) or its salts with carbon dioxide (CO₂) under high-pressure conditions forms the basis of this method. Catalytic carriers such as sodium chloride (NaCl) or potassium chloride (KCl) facilitate the reaction by stabilizing intermediates and reducing autoclave wear. The general reaction proceeds as:

Optimized Reaction Parameters

Key parameters from patent CN103880694A include:

-

Pressure : 1.0–3.0 MPa (optimal: 1.5–2.5 MPa)

-

Temperature : 180–220°C (optimal: 190–200°C)

-

Catalyst Load : Molar ratio of p-aminophenol to catalyst = 1:1–1:15 (preferred 1:1–1:5)

-

Solid Alkali Additives : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) at a 1:1–1:3 molar ratio to substrate

Table 1: Performance of Catalytic Carriers in High-Pressure Synthesis

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaCl | 2.0 | 200 | 90 | 99.1 |

| KCl | 1.8 | 200 | 87 | 99.6 |

| Na₂SO₄ | 1.8 | 200 | 85 | 99.3 |

Data from Examples 1–8 in CN103880694A demonstrate NaCl’s superiority in balancing yield and equipment compatibility.

Ionic Liquid-Mediated Carboxylation

Role of Ionic Liquids as Solvents

Patent CN102731334A discloses a method using 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) as a solvent and catalyst. Sodium p-aminophenolate reacts with CO₂ in the ionic liquid medium, bypassing the need for solid alkali additives. The process operates at lower pressures (0.5–3.0 MPa) but requires precise temperature control (120–200°C).

Comparative Analysis of Reaction Conditions

Table 2: Ionic Liquid Method Variations

| Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 3.0 | 120 | 10 | 78 |

| 2.5 | 140 | 10 | 82 |

| 0.5 | 200 | 10 | 75 |

Higher temperatures at lower pressures (e.g., 200°C/0.5 MPa) marginally reduce yields due to side reactions.

Post-Treatment and Purification Protocols

Reductive Agent Treatment

Crude sodium 5-amino-2-hydroxybenzoate undergoes reductive post-treatment to eliminate oxidative byproducts. Sodium hydrosulfite (Na₂S₂O₄) is preferred, achieving >99% purity after stirring at 50°C for 1–2 hours.

Acidification and Crystallization

The product is dissolved in water and acidified to pH 1.0–6.0 using hydrochloric acid (HCl), precipitating 5-amino-2-hydroxybenzoic acid. Subsequent neutralization with sodium hydroxide (NaOH) yields the sodium salt.

Key Purification Metrics :

-

Acidification pH : Optimal at 5.0–6.0 for minimal impurity carryover

-

Recrystallization Solvent : Water achieves >99.5% purity after two cycles

Comparative Evaluation of Methods

Table 3: Method Efficiency and Suitability

| Parameter | High-Pressure Carboxylation | Ionic Liquid Method |

|---|---|---|

| Yield (%) | 85–90 | 75–82 |

| Purity (%) | 99.1–99.6 | 98.5–99.0 |

| Catalyst Cost ($/kg) | 0.50–1.00 | 15.00–20.00 |

| Reaction Time (h) | 6–8 | 10–12 |

| Industrial Scalability | High | Moderate |

The high-pressure method dominates industrial production due to lower costs and shorter reaction times, while ionic liquid approaches remain niche for specialty applications .

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “sodium;5-amino-2-hydroxybenzoate” can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

The compound with the identifier “sodium;5-amino-2-hydroxybenzoate” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological studies to understand its effects on cellular processes and pathways.

Medicine: Research into the compound’s potential therapeutic effects and mechanisms of action is ongoing, with applications in drug development and pharmacology.

Industry: The compound is used in industrial processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “sodium;5-amino-2-hydroxybenzoate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Parent Acid: 5-Amino-2-Hydroxybenzoic Acid (CAS 89-57-6)

- Molecular Formula: C₇H₇NO₃

- Molecular Weight : 153.14 g/mol .

- Properties : Lower solubility in water compared to its sodium salt. Used as an intermediate in synthesizing esters (e.g., methyl and ethyl derivatives) and bioactive molecules.

- Applications: Key precursor in anti-HIV drug candidates. In , it was reduced from 2-hydroxy-5-nitrobenzoic acid and esterified to form methyl 5-amino-2-hydroxybenzoate .

Methyl 5-Amino-2-Hydroxybenzoate (CAS 42753-75-3)

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol .

- Synthesis: Esterification of 5-amino-2-hydroxybenzoic acid with methanol and sulfuric acid, achieving ~98% yield .

- Properties : Higher lipophilicity (logP ~1.6) than the sodium salt, with a melting point of 95–99°C and density of 1.305 g/cm³ .

- Applications : Pharmaceutical intermediate for benzoxazole and thiazole derivatives, such as anticancer agents (e.g., compound HH32 in ) .

Ethyl 5-Amino-2-Hydroxybenzoate (CAS 62773-65-3)

Sodium 4-Amino-2-Hydroxybenzoate (Sodium Aminosalicylate)

ATB-429 (4-(5-Sulfanylidenedithiol-3-yl) Phenyl 5-Amino-2-Hydroxybenzoate)

- Structure: Combines 5-amino-2-hydroxybenzoate with a dithiole-thione moiety.

Sodium Benzoate (CAS 532-32-1)

- Molecular Formula : C₇H₅NaO₂.

- Comparison: Lacks amino and hydroxyl groups, making it a simpler preservative.

Key Research Findings

- Anti-HIV Activity: Sodium 5-amino-2-hydroxybenzoate derivatives (e.g., lavendustin B) inhibit HIV integrase with IC₅₀ values as low as 8.75 μM .

- Structural Influence: Positional isomerism (e.g., 4-amino vs. 5-amino) significantly impacts biological activity and safety profiles .

Q & A

Q. What are the common synthetic routes for sodium 5-amino-2-hydroxybenzoate, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves two key steps: (1) preparation of 5-amino-2-hydroxybenzoic acid via reduction of 2-hydroxy-5-nitrobenzoic acid using zinc dust and concentrated HCl under reflux (0–5°C, 4 hours) , and (2) esterification/salt formation. For sodium salt preparation, the carboxylic acid group is neutralized with sodium hydroxide. Yields vary significantly depending on reaction parameters:

- Reduction step : Temperature control (<5°C) minimizes side reactions like over-reduction or decomposition.

- Esterification : Methanol with sulfuric acid as a catalyst achieves ~98% yield for methyl ester derivatives , but sodium salt formation requires precise pH adjustment.

Key optimization parameters : Catalyst selection, solvent polarity, and inert atmospheres (e.g., argon) to prevent oxidation of the amino group .

Q. Which analytical techniques are most reliable for characterizing sodium 5-amino-2-hydroxybenzoate, and how are spectral discrepancies resolved?

Critical techniques include:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) ensures accurate determination of molecular geometry and hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR confirm proton environments and carboxylate/amine group integrity. For example, aromatic protons appear as distinct doublets (δ 6.5–7.5 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies purity >95% .

Discrepancy resolution : Cross-validate using multiple methods (e.g., FT-IR for functional groups, mass spectrometry for molecular ion peaks) .

Advanced Research Questions

Q. How does sodium 5-amino-2-hydroxybenzoate interact with biological targets, and what methodological frameworks are used to study its anti-HIV potential?

The compound’s anti-HIV activity is linked to inhibition of integrase-LEDGF/p75 binding, studied via:

- Homogeneous Time-Resolved Fluorescence (HTRF) assays : Quantify competitive binding using fluorescently tagged peptides. IC values (e.g., 8.75 µM for derivatives) guide structure-activity relationship (SAR) studies .

- Molecular docking : Simulations predict binding affinities to integrase active sites, prioritizing substituents like morpholine sulfonyl groups for synthesis .

Experimental design : Parallel synthesis of analogs (e.g., benzylamino derivatives) and iterative SAR analysis refine potency .

Q. What role do hydrogen-bonding patterns play in the crystallization of sodium 5-amino-2-hydroxybenzoate, and how do they impact solubility?

Hydrogen-bonding networks, analyzed via graph-set theory, dictate crystal packing and solubility:

- Donor-acceptor motifs : The carboxylate (-COO⁻) and hydroxyl (-OH) groups form chains (C(7) motifs) or rings (R_2$$^2(8)), increasing lattice stability but reducing aqueous solubility .

- Cation effects : Sodium ions coordinate with water molecules, creating hydrated polymorphs with variable dissolution rates. Compare with potassium analogs (higher solubility due to larger ionic radius) .

Methodology : Single-crystal XRD (SHELX refinement) and thermal gravimetric analysis (TGA) correlate hydration states with stability .

Q. How can researchers resolve contradictions in reported biological activity data for sodium 5-amino-2-hydroxybenzoate derivatives?

Discrepancies often arise from:

- Impurity profiles : Uncharacterized byproducts (e.g., sulfonyl reduction intermediates) may skew assay results. Use preparative HPLC (>99% purity) and LC-MS for batch validation .

- Cell-line variability : Test derivatives across multiple models (e.g., peripheral blood mononuclear cells vs. T-cell lines) with standardized protocols .

Best practices : Report exact synthetic conditions (e.g., solvent, catalyst) and biological replicates in publications to enable cross-study comparisons .

Methodological Challenges

Q. What strategies mitigate rapid metabolic clearance of sodium 5-amino-2-hydroxybenzoate in preclinical studies?

Q. How do researchers validate the crystallographic data of sodium 5-amino-2-hydroxybenzoate to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.